![molecular formula C11H11N3 B12543891 1-[(2-Ethenylphenyl)methyl]-1H-1,2,4-triazole CAS No. 143304-75-0](/img/structure/B12543891.png)
1-[(2-Ethenylphenyl)methyl]-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Ethenylphenyl)methyl]-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Ethenylphenyl)methyl]-1H-1,2,4-triazole typically involves the reaction of 2-ethenylbenzyl bromide with 1H-1,2,4-triazole under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for the efficient and scalable production of the compound by optimizing reaction conditions such as temperature, pressure, and flow rates. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Ethenylphenyl)methyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding triazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced triazole products.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Triazole N-oxides.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
1-[(2-Ethenylphenyl)methyl]-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the production of advanced materials such as polymers and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2-Ethenylphenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other non-covalent interactions with the active sites of these targets, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, such as antimicrobial or antifungal activity.
Comparison with Similar Compounds
1-[(2-Ethenylphenyl)methyl]-1H-1,2,4-triazole can be compared with other triazole derivatives, such as:
- 1-[(2-Methylphenyl)methyl]-1H-1,2,4-triazole
- 1-[(2-Chlorophenyl)methyl]-1H-1,2,4-triazole
- 1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazole
Uniqueness
The presence of the ethenyl group in this compound imparts unique chemical properties, such as increased reactivity and the ability to undergo polymerization reactions. This makes it distinct from other triazole derivatives and valuable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
143304-75-0 |
|---|---|
Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-[(2-ethenylphenyl)methyl]-1,2,4-triazole |
InChI |
InChI=1S/C11H11N3/c1-2-10-5-3-4-6-11(10)7-14-9-12-8-13-14/h2-6,8-9H,1,7H2 |
InChI Key |
NFWJGDKSVAECSK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1CN2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


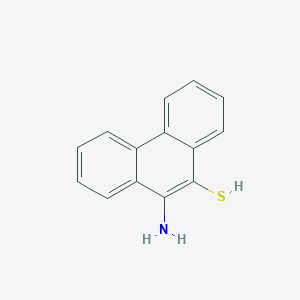


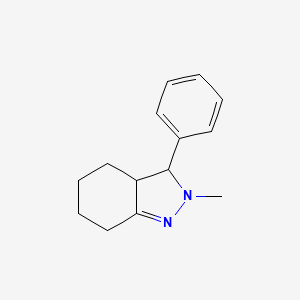
![5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12543851.png)
![Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester](/img/structure/B12543862.png)

![Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane](/img/structure/B12543870.png)
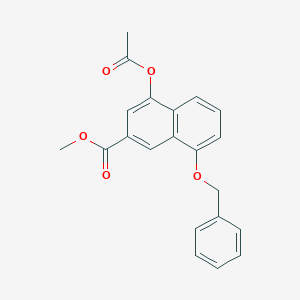
![4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide](/img/structure/B12543873.png)
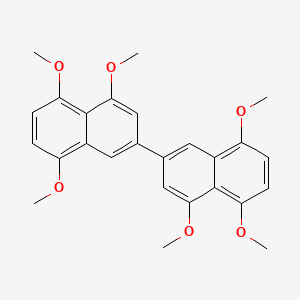

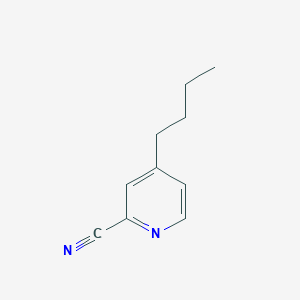
![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline](/img/structure/B12543888.png)
